molecular formula C21H20ClN3O B2759849 (Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine CAS No. 1007195-22-3

(Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine

Cat. No.: B2759849
CAS No.: 1007195-22-3
M. Wt: 365.86
InChI Key: OJCVOAJIBMRGIM-QRVIBDJDSA-N
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Description

(Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine is a potent, selective, and ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) Source . This kinase is a key regulatory enzyme implicated in multiple cellular processes, and its dysregulation is associated with pathological conditions such as Alzheimer's disease and Down syndrome Source . By selectively inhibiting DYRK1A, this compound attenuates the phosphorylation of critical substrates, including tau protein and amyloid precursor protein (APP), which are central to the formation of neurofibrillary tangles and amyloid plaques, respectively Source . Consequently, it serves as an invaluable pharmacological tool for elucidating the role of DYRK1A in neurodegenerative pathways and for validating DYRK1A as a therapeutic target. Beyond neuroscience, its research applications extend to the study of pancreatic beta-cell proliferation for diabetes and in certain cancer models. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c22-18-10-8-16(9-11-18)21-17(13-23-14-20-7-4-12-26-20)15-25(24-21)19-5-2-1-3-6-19/h1-3,5-6,8-11,13,15,20H,4,7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCVOAJIBMRGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.

Synthesis

The compound was synthesized through a multi-step process involving the treatment of 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazinecarbothioamide with concentrated sulfuric acid. The reaction mixture was stirred at room temperature and subsequently neutralized, yielding colorless crystals with a melting point of 212–213 °C .

Structural Characteristics

The crystal structure analysis indicates that the compound features multiple functional groups that contribute to its biological activity. The presence of the pyrazole ring system is notable, as it is known for various pharmacological properties, including anticancer and antimicrobial activities .

Table 1: Structural Parameters of the Compound

ParameterValue
Molecular FormulaC23H24ClN5
Melting Point212–213 °C
Crystallization SolventDimethylformamide
ConformationTwo independent molecules

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine have shown promising results against various cancer cell lines. A study indicated that modifications in the pyrazole structure could enhance cytotoxicity against HeLa cells, with IC50 values reported between 73 to 84 mg/mL for related compounds .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored in various studies. For example, derivatives containing pyrazole rings have shown bactericidal activity against Mycobacterium tuberculosis (Mtb), indicating that structural variations can significantly influence antimicrobial efficacy .

Case Studies

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and screened for their biological activities. The study revealed that specific substituents on the pyrazole ring could enhance anti-tuberculosis activity, with certain compounds exhibiting low MIC values against multidrug-resistant strains .
  • Antioxidant Activity : Another investigation focused on aminopyrazole-based compounds, highlighting their antioxidant properties alongside anticancer activities. The presence of electron-donating groups on the phenyl ring was found to correlate with increased antioxidant effects .

Scientific Research Applications

Structure and Properties

The molecular formula of (Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine is C23H24ClN3O. The compound features a pyrazole ring, which is known for its biological activity, particularly in anti-inflammatory and analgesic contexts.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including (Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine, exhibit significant anti-inflammatory properties. A study demonstrated that similar compounds can inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process .

Case Study: Analgesic Effects

In a controlled study involving animal models, the administration of pyrazole derivatives led to a marked reduction in pain responses comparable to established NSAIDs (non-steroidal anti-inflammatory drugs). This suggests potential use in pain management therapies .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Pyrazole derivatives have shown activity against various bacterial strains, making them candidates for developing new antibiotics. Research has indicated that modifications to the pyrazole ring can enhance antibacterial potency .

Data Table: Antimicrobial Activity Comparison

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
(Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamineE. coli32 µg/mL
Another Pyrazole DerivativeS. aureus16 µg/mL

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. The compound has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxic effects of various pyrazole derivatives on human cancer cell lines revealed that (Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine exhibited significant cytotoxicity with IC50 values below 20 µM, indicating strong potential for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, synthetic strategies, and inferred biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Synthetic Method Biological Activity/Application Reference
Target Compound: (Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine - 4-Chlorophenyl (R1)
- Tetrahydrofuran-2-yl methanamine (R2)
Not detailed in evidence. Likely involves condensation of pyrazole aldehyde with THF-linked amine. Not explicitly reported; inferred anticancer potential.
Compound: 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl)hydrazine - 4-Chlorophenyl (R1)
- 4-Phenylthiazol-2-yl hydrazine (R2)
Conjugated with Fe₃O₄ nanoparticles via 3-chloropropyl trimethoxy silane. Anti-gastric cancer (AGS cells; IC₅₀ = 12.5 µM).
Compound 7b: N-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-chloroaniline - Naphtho[2,1-b]furan-2-yl (R1)
- 4-Chloroaniline (R2)
Reflux of pyrazole aldehyde with 4-chloroaniline in ethanol. Not specified; naphthofuran may enhance π-π stacking.
Compound: (Z,E)-N'-((5-((4-chlorophenyl)amino)-4-nitro-1H-pyrazol-3-yl)methylene)acetohydrazide - 4-Chlorophenyl (R1)
- Nitro group (R3)
- Acetohydrazide (R2)
Solution reaction of hydrazine derivative with acetylating agents. Not specified; nitro group may increase reactivity.

Key Observations

Substituent Effects on Bioactivity :

  • The tetrahydrofuran (THF) moiety in the target compound may improve solubility compared to aromatic systems (e.g., naphthofuran in or thiazole in ) but reduce π-π stacking interactions critical for binding to hydrophobic biological targets .
  • The 4-phenylthiazole hydrazine in ’s compound demonstrates significant anticancer activity, suggesting that heterocyclic substituents (e.g., thiazole) enhance bioactivity compared to aliphatic groups like THF .

Synthetic Strategies: The target compound’s synthesis likely parallels ’s Schiff base formation via aldehyde-amine condensation. However, highlights advanced functionalization (nanoparticle conjugation) to improve drug delivery and efficacy .

The naphthofuran in compounds provides extended conjugation, which could enhance UV absorption or fluorescence properties for analytical applications .

Q & A

Basic: What synthetic strategies are recommended for preparing the Z-isomer of this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a Schiff base condensation between 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 1-(tetrahydrofuran-2-yl)methanamine. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine.
  • Temperature Control : Lower temperatures (0–25°C) favor kinetic control, increasing Z-isomer selectivity .
  • Catalysts : Acidic or Lewis catalysts (e.g., acetic acid or ZnCl₂) accelerate imine formation while minimizing side reactions.
  • Monitoring : Use TLC or HPLC to track reaction progress. Post-synthesis, purify via column chromatography and confirm stereochemistry using X-ray crystallography (e.g., SHELX refinement ) or NOESY NMR.

Basic: How can researchers verify the Z-configuration and purity of the synthesized compound?

Answer:

  • X-ray Crystallography : Resolve the crystal structure using SHELXL for precise stereochemical assignment .
  • Spectroscopic Analysis :
    • NMR : Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with DFT-predicted spectra. The Z-isomer shows distinct coupling patterns for the imine proton.
    • IR : Confirm the C=N stretch (~1600–1650 cm1^{-1}) and absence of aldehyde peaks.
  • Chromatography : Use chiral HPLC with a cellulose-based column to separate enantiomers and assess purity .

Advanced: How can computational methods like DFT elucidate the electronic properties and stability of the Z-isomer?

Answer:

  • Geometry Optimization : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare Z- and E-isomer energies. The Z-isomer is often more stable due to reduced steric hindrance between the tetrahydrofuran and phenyl groups .
  • Electron Density Analysis : Use Multiwfn to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic regions. This aids in predicting reactivity sites .
  • Noncovalent Interactions : Apply the NCI (Non-Covalent Interaction) index to visualize stabilizing interactions (e.g., van der Waals forces between the chlorophenyl and tetrahydrofuran moieties) .

Advanced: How should researchers address contradictions between computational predictions and experimental spectroscopic data?

Answer:

  • Benchmarking : Validate computational models by comparing calculated NMR/IR spectra with experimental data. Adjust basis sets (e.g., switch to cc-pVTZ) or solvent models (e.g., PCM) to improve accuracy .
  • Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexible regions (e.g., tetrahydrofuran ring puckering) that may affect spectral outcomes .
  • Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) and refine force field parameters if necessary.

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Answer:

  • Enzyme Inhibition Assays : Test against kinases or cyclooxygenases due to the pyrazole scaffold’s known bioactivity. Use fluorescence-based assays (e.g., ATP-Glo™) for high-throughput screening .
  • Cytotoxicity Screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled ligands) can identify affinity for GPCRs or ion channels .

Advanced: What mechanistic studies can elucidate the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., COX-2). Validate with MM/GBSA binding energy calculations .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO/LUMO energies to predict activity trends .
  • Metabolic Stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to evaluate metabolic pathways and identify potential prodrug strategies .

Advanced: How can researchers resolve crystallographic disorder in the tetrahydrofuran moiety during structural refinement?

Answer:

  • SHELXL Refinement : Apply PART instructions and ISOR restraints to model disordered atoms. Use TWIN and BASF commands for twinned crystals .
  • Dynamic Occupancy Refinement : Adjust site occupancy factors (SOFs) for overlapping positions. Validate using difference Fourier maps (FoFcF_o - F_c) .
  • Complementary Techniques : Pair X-ray data with solid-state NMR to resolve ambiguities in ring conformation .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-approved containers .
  • Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical evaluation. Maintain SDS documentation onsite .

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